benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
Description
Molecular Architecture and Stereochemical Considerations
Core Structural Features
The compound’s molecular formula is C₁₄H₂₀N₂O₃ , with a molecular weight of 264.32 g/mol . Its IUPAC name, (1-benzyl-4-hydroxypiperidin-4-yl)methyl carbamate , reflects three critical components:
- A piperidine ring substituted at the 4-position with a hydroxymethyl group.
- A benzylcarbamate moiety linked via a methylene bridge to the piperidine nitrogen.
- A tertiary hydroxyl group at the 4-position of the piperidine ring, enabling hydrogen-bonding interactions.
The stereochemistry of the piperidine ring is pivotal. The 4-hydroxyl and methylene groups adopt a cis-configuration , as evidenced by crystallographic analyses of related 4-hydroxypiperidine derivatives . This spatial arrangement influences intramolecular hydrogen bonding between the hydroxyl oxygen and the carbamate carbonyl, stabilizing the chair conformation of the piperidine ring (Figure 1).
Table 1: Key Molecular Properties
Hydrogen-Bonding Networks
X-ray diffraction studies of analogous 4-hydroxypiperidine compounds reveal that the hydroxyl group participates in bidirectional hydrogen bonds with adjacent molecules, forming layered crystalline structures . In benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate, this motif likely persists, with the hydroxyl oxygen acting as both a donor (to carbamate carbonyls) and acceptor (from neighboring hydroxyl groups).
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14/h1-5,15,18H,6-11H2,(H,16,17) |
InChI Key |
SUTLAODQXUHTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Benzyl chloroformate+4-hydroxypiperidine→Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of benzyl N-[(4-oxopiperidin-4-yl)methyl]carbamate.
Reduction: Formation of benzyl N-[(4-aminopiperidin-4-yl)methyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the substituent introduced.
Scientific Research Applications
Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
The following section compares benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate with structurally related carbamates, focusing on molecular features, physicochemical properties, and functional implications.
Structural Analogues with Piperidine or Bicyclic Cores
Key Observations :
- Hydroxyl Group Impact: The 4-hydroxypiperidine moiety in the target compound distinguishes it from non-hydroxylated analogs like benzyl N-(piperidin-4-yl)carbamate hydrochloride, which lacks hydrogen-bonding capability at this position .
- Bicyclic vs.
Substituent Effects on Carbamate Functionality
Key Observations :
- Bulky Groups : The tert-butyldimethylsilyl (TBS) group in ’s compound improves steric protection of the carbamate, enhancing metabolic stability in biological systems .
Physicochemical Properties
Key Observations :
- Bicyclic derivatives exhibit higher predicted boiling points compared to simpler piperidine-based carbamates, likely due to increased molecular weight and structural complexity .
Biological Activity
Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate, a compound featuring a piperidine ring, a benzyl group, and a carbamate moiety, has garnered attention for its biological activity, particularly in the context of neurological research and pharmaceutical applications. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes:
- A benzyl group , which enhances lipophilicity and potential receptor interactions.
- A piperidine ring , known for its role in various pharmacological activities.
- A carbamate functional group , which is essential for its reactivity and biological interactions.
This compound primarily acts as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The binding mechanism involves the compound occupying the active sites of these enzymes, preventing them from hydrolyzing acetylcholine effectively.
| Enzyme | Effect | Result |
|---|---|---|
| Acetylcholinesterase (AChE) | Inhibition | Increased acetylcholine levels |
| Butyrylcholinesterase (BChE) | Inhibition | Enhanced cholinergic signaling |
The compound exhibits significant biochemical properties that make it a candidate for further research:
- Enzyme Interaction : It has been shown to interact with various enzymes, modulating their activity through competitive inhibition.
- Cellular Effects : In neuronal cell cultures, prolonged exposure to the compound results in adaptive changes in cellular function, including alterations in receptor expression and enhanced cholinergic signaling.
- Stability : The compound is relatively stable under standard laboratory conditions but may degrade upon prolonged exposure to light or heat.
Research Applications
This compound has several applications in scientific research:
- Neurological Studies : Its ability to enhance cholinergic signaling makes it a valuable tool for studying neurodegenerative diseases such as Alzheimer's disease.
- Pharmaceutical Development : The compound is being investigated for potential therapeutic effects against various neurological disorders due to its mechanism of action on cholinergic pathways.
- Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex molecules within medicinal chemistry.
Case Studies and Experimental Findings
Recent studies have highlighted the potential of this compound in preclinical models:
- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress by modulating acetylcholine levels.
- Behavioral Studies : Animal models treated with the compound showed improved cognitive functions in tasks assessing memory and learning, suggesting its efficacy as a cognitive enhancer.
Table 2: Summary of Case Studies
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro | Neuroprotection against oxidative stress | Potential treatment for neurodegeneration |
| Behavioral Assessment | Improved cognitive functions in animal models | Cognitive enhancement potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
